molecular formula C4H7NaO3S B13604534 sodium(3R)-oxolane-3-sulfinate

sodium(3R)-oxolane-3-sulfinate

Katalognummer: B13604534
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: IHAPRSZBTHYXPY-PGMHMLKASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium(3R)-oxolane-3-sulfinate is an organosulfur compound with the molecular formula C4H7NaO3S. This compound is characterized by the presence of a sulfinate group attached to an oxolane ring. It is a versatile reagent used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium(3R)-oxolane-3-sulfinate typically involves the reaction of 3R-oxolane with sulfur dioxide and a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonates.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfonates: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Oxolanes: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Sodium(3R)-oxolane-3-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonates and thiols. It is also employed in the synthesis of complex molecules and as a catalyst in various reactions.

Biology: In biological research, this compound is used to study the effects of sulfinate groups on biological systems. It is also used in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of various commercial products.

Wirkmechanismus

The mechanism of action of sodium(3R)-oxolane-3-sulfinate involves its ability to donate or accept electrons through its sulfinate group. This property allows it to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

    Sodium methanesulfinate: Another sulfinate compound with similar reactivity.

    Sodium benzenesulfinate: A sulfinate compound with an aromatic ring.

    Sodium toluenesulfinate: A sulfinate compound with a toluene group.

Uniqueness: Sodium(3R)-oxolane-3-sulfinate is unique due to its oxolane ring structure, which imparts distinct reactivity and properties compared to other sulfinate compounds. Its versatility in various chemical reactions and applications makes it a valuable reagent in scientific research and industrial processes.

Eigenschaften

Molekularformel

C4H7NaO3S

Molekulargewicht

158.15 g/mol

IUPAC-Name

sodium;(3R)-oxolane-3-sulfinate

InChI

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m1./s1

InChI-Schlüssel

IHAPRSZBTHYXPY-PGMHMLKASA-M

Isomerische SMILES

C1COC[C@@H]1S(=O)[O-].[Na+]

Kanonische SMILES

C1COCC1S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.